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Compound of Interest

Compound Name: 5-Bromofuro[2,3-b]pyridine

Cat. No.: B1278655 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The furo[2,3-b]pyridine scaffold, a privileged heterocyclic motif, has garnered significant

attention in medicinal chemistry due to its structural resemblance to native purine nucleosides

and its capacity for diverse biological interactions. The strategic introduction of a bromine atom

at the 5-position creates 5-Bromofuro[2,3-b]pyridine, a highly versatile intermediate that

serves as a cornerstone for the synthesis of potent and selective therapeutic agents. The

bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the

exploration of a vast chemical space and the fine-tuning of pharmacological properties. This

document provides a comprehensive overview of the applications of 5-Bromofuro[2,3-
b]pyridine in medicinal chemistry, complete with quantitative data, detailed experimental

protocols, and visualizations of relevant biological pathways.

Key Applications in Drug Discovery
Derivatives of the 5-Bromofuro[2,3-b]pyridine scaffold have demonstrated significant

potential across multiple therapeutic areas, most notably in oncology and neurology.

1. Anticancer Agents and Kinase Inhibition:

The furo[2,3-b]pyridine core is a prominent feature in the design of various kinase inhibitors,

which are at the forefront of targeted cancer therapy. Kinases are crucial regulators of cellular

signaling pathways, and their dysregulation is a hallmark of many cancers. The ability of the
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furo[2,3-b]pyridine scaffold to mimic the hinge-binding motif of ATP allows for potent and often

selective inhibition of these enzymes.[1]

Derivatives have shown activity against a range of kinases, including:

Lymphocyte-specific protein tyrosine kinase (Lck): A key signaling molecule in T-cells,

making its inhibitors potential therapeutics for autoimmune diseases and T-cell malignancies.

[1]

Cdc-like kinases (CLKs): These dual-specificity kinases are involved in the regulation of pre-

mRNA splicing, a process often dysregulated in cancer.

AKT1 (Protein Kinase B): A central node in signaling pathways that promote cell survival and

proliferation.

Human Epidermal Growth Factor Receptor 2 (HER2) and Estrogen Receptor Alpha (ERα):

Key drivers in certain types of breast cancer.

The cytotoxic effects of furo[2,3-b]pyridine derivatives have been demonstrated against a

variety of cancer cell lines.

2. Cannabinoid-1 (CB1) Receptor Inverse Agonists:

The CB1 receptor, a G-protein coupled receptor primarily expressed in the brain, is a target for

treating obesity and related metabolic disorders. Inverse agonists of the CB1 receptor have

been shown to reduce food intake. Furo[2,3-b]pyridine-based compounds have been

successfully developed as potent and orally active CB1 receptor inverse agonists.[2][3]

Quantitative Data Summary
The following tables summarize the biological activity of various furo[2,3-b]pyridine derivatives

and related compounds.

Table 1: Anticancer Activity of Furo[2,3-b]pyridine and Related Derivatives
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Compound/De
rivative

Cancer Cell
Line

Assay Type
Activity
(IC₅₀/GI₅₀)

Reference

cis-

[PtCl₂(5BrHaza)₂

]

HOS

(osteosarcoma)
Cytotoxicity 2.5 µM [4]

cis-

[PtCl₂(5BrHaza)₂

]

MCF7 (breast

carcinoma)
Cytotoxicity 2.0 µM [4]

cis-

[PtCl₂(5BrHaza)₂

]

LNCaP (prostate

carcinoma)
Cytotoxicity 1.5 µM [4]

Furo[2,3-

d]pyrimidine

Chalcone 5d

NCI 59-cell panel Growth Inhibition 2.41 µM (mean) [5]

Furo[2,3-

d]pyrimidine

Chalcone 5e

NCI 59-cell panel Growth Inhibition 1.23 µM (mean) [5]

Furo[2,3-

d]pyrimidine

Chalcone 5d

Doxorubicin-

resistant MCF-7
Cytotoxicity 1.20 ± 0.21 µM [5]

Furo[2,3-

d]pyrimidine

Chalcone 5e

Doxorubicin-

resistant MCF-7
Cytotoxicity 1.90 ± 0.32 µM [5]

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives
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Compound
Class

Target Kinase Assay Type
Potency
(IC₅₀/Kᵢ)

Reference

2,3-

Diarylfuro[2,3-

b]pyridin-4-

amines

Lck Kinase Inhibition
Potent and

Selective
[1]

Furo[3,2-

b]pyridine

derivatives

CLKs Kinase Inhibition
Potent and

Selective

Signaling Pathways and Mechanisms of Action
To understand the therapeutic potential of 5-Bromofuro[2,3-b]pyridine derivatives, it is crucial

to visualize their interaction with key cellular signaling pathways.
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Caption: Lck Signaling Pathway Inhibition.
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CLKs (1-4)

SR Proteins
(Serine/Arginine-rich)
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Spliceosome Assembly

Regulates

Mature mRNA
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Caption: CLK-mediated mRNA Splicing Inhibition.
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Furo[2,3-b]pyridine
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Caption: CB1 Receptor Inverse Agonism.

Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of 5-Bromofuro[2,3-
b]pyridine derivatives.

Synthesis Protocols
Protocol 1: Suzuki Cross-Coupling for C5-Arylation of a Bromopyridine Scaffold

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling

reaction, a common strategy to functionalize the 5-bromo position of a pyridine-containing

scaffold.
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Start: 5-Bromo-substituted
Pyridine Derivative

Combine Reactants:
- 5-Bromo Substrate (1 equiv)
- Arylboronic Acid (1.1 equiv)

- Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₃PO₄, 2.2 equiv)

Add Solvent System:
1,4-Dioxane/Water (4:1)

Heat Reaction Mixture:
Reflux at 85-95°C for 12-18h

(Monitor by TLC/LC-MS)

Aqueous Workup:
- Cool to RT

- Filter
- Dilute with Ethyl Acetate

- Wash with Water and Brine

Purification:
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Column Chromatography (Silica Gel)

Final Product: 5-Aryl-substituted
Pyridine Derivative

Click to download full resolution via product page

Caption: Suzuki Cross-Coupling Workflow.
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Materials:

5-Bromo-substituted furo[2,3-b]pyridine derivative

Arylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄)

1,4-Dioxane

Deionized water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a Schlenk flask, add the 5-bromo-substituted furo[2,3-b]pyridine (1.0 equiv), arylboronic

acid (1.1-1.5 equiv), and potassium phosphate (2.0-2.5 equiv).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

Heat the reaction mixture to 85-95°C and stir for 12-18 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

coupled product.

Biological Assay Protocols
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method for assessing cell viability.[6]
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Start: Cancer Cell Line

Cell Seeding:
Seed cells in a 96-well plate

(e.g., 1 x 10⁴ cells/well)
Incubate for 24h

Compound Treatment:
Add serial dilutions of test compound

(and positive/vehicle controls)
Incubate for 48-72h

MTT Addition:
Replace medium with fresh medium
containing MTT solution (0.5 mg/mL)

Incubate for 2-4h

Formazan Solubilization:
Remove MTT solution

Add DMSO to dissolve formazan crystals

Absorbance Measurement:
Read absorbance at 570 nm

using a microplate reader

Data Analysis:
Calculate % cell viability vs. control

Determine IC₅₀ value

End: IC₅₀ Value

Click to download full resolution via product page

Caption: MTT Assay Workflow for Cytotoxicity.
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Materials:

Cancer cell line of interest

Complete cell culture medium

96-well cell culture plates

5-Bromofuro[2,3-b]pyridine derivative (test compound)

Positive control (e.g., Doxorubicin)

Vehicle control (e.g., DMSO)

MTT solution (5 mg/mL in PBS, sterile filtered)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴

cells/well) in 100 µL of complete medium and allow them to attach and grow for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Remove the old medium from the cells and add 100 µL of the compound dilutions. Include

wells for a positive control and a vehicle control. Incubate for a further 48-72 hours.

MTT Addition: After the incubation period, carefully remove the medium. Add 100 µL of fresh,

serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

Incubate for 2-4 hours at 37°C.

Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add

100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the

plate for 15 minutes to ensure complete dissolution.
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Absorbance Measurement: Measure the absorbance of the colored solution using a

microplate reader at a wavelength of 570 nm.

IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle-treated

control wells. Plot the percentage of cell viability against the logarithm of the compound

concentration and fit the data to a dose-response curve to determine the half-maximal

inhibitory concentration (IC₅₀).

Protocol 3: In Vitro Kinase Inhibition Assay (Lck Example)

This protocol outlines a general procedure for determining the inhibitory activity of a compound

against a specific kinase, such as Lck, using a luminescence-based assay that measures ATP

consumption.

Materials:

Recombinant Lck kinase

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

ATP

Kinase assay buffer

Test compound (5-Bromofuro[2,3-b]pyridine derivative)

Positive control inhibitor (e.g., Staurosporine)

ADP-Glo™ Kinase Assay kit (or similar)

384-well low-volume plates

Luminometer

Procedure:

Reaction Setup: In the wells of a 384-well plate, add the test compound at various

concentrations (typically a serial dilution). Include wells for a positive control (known inhibitor)
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and a no-inhibitor control (vehicle).

Enzyme and Substrate Addition: Prepare a master mix containing the Lck enzyme and its

substrate in kinase assay buffer. Add this mix to each well.

Reaction Initiation: Prepare an ATP solution in the assay buffer. Initiate the kinase reaction

by adding the ATP solution to each well. The final ATP concentration should be close to its

Km for the kinase.

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g.,

60 minutes) to allow the kinase reaction to proceed.

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which

is proportional to kinase activity) by adding the ADP-Glo™ Reagent and Kinase Detection

Reagent according to the manufacturer's protocol.

Luminescence Measurement: Measure the luminescence signal using a plate reader. The

signal is proportional to the kinase activity.

IC₅₀ Calculation: Normalize the data using the no-inhibitor (100% activity) and positive

control (0% activity) wells. Plot the percentage of kinase inhibition against the logarithm of

the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀

value.

Protocol 4: CB1 Receptor Inverse Agonist Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of a compound to decrease the basal level of G-protein

activation by the CB1 receptor, a characteristic of inverse agonists.

Materials:

Cell membranes expressing the human CB1 receptor

Test compound (furo[2,3-b]pyridine derivative)

[³⁵S]GTPγS (radioligand)

GDP (Guanosine diphosphate)
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GTPγS binding assay buffer

Glass fiber filters

Scintillation fluid and counter

Procedure:

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture

containing the CB1 receptor membranes, GDP, and the assay buffer.

Compound Addition: Add the test compound at various concentrations to the tubes. Include a

control for basal activity (no compound) and a control for non-specific binding.

Initiation and Incubation: Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate the

mixture at 30°C for 60-90 minutes.

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters

using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound

radioligand.

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the level of G-protein activation.

A decrease in basal [³⁵S]GTPγS binding in the presence of the test compound indicates

inverse agonist activity. Plot the percentage of basal binding against the logarithm of the

compound concentration to determine the IC₅₀ or EC₅₀ for the inverse agonist effect.

Conclusion
5-Bromofuro[2,3-b]pyridine is a valuable and versatile scaffold in medicinal chemistry,

providing a robust platform for the development of novel therapeutics. Its utility in generating

potent kinase inhibitors for oncology and CB1 receptor inverse agonists for metabolic disorders

highlights its significance. The protocols and data presented herein offer a foundational
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resource for researchers engaged in the design, synthesis, and biological evaluation of new

drugs based on this promising chemical entity. Further exploration of this scaffold is poised to

yield a new generation of targeted therapies with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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